molecular formula C18H24N2O3 B1381808 tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1133325-57-1

tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B1381808
CAS RN: 1133325-57-1
M. Wt: 316.4 g/mol
InChI Key: IYQAAZHLBBJUNB-GRTSSRMGSA-N
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Description

Tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Meyers et al. (2009) described efficient and scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This provides access to chemical spaces complementary to piperidine ring systems, highlighting its potential in synthesizing novel compounds (Meyers et al., 2009).

Application in Enantiomerically Pure Synthesis

Maton et al. (2010) developed an efficient route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method, starting from commercially available chiral lactone, marks significant improvements in synthesizing complex molecular structures (Maton et al., 2010).

Diels–Alder Cycloaddition in Synthesis

Alves, Duraes, and Fortes (2004) utilized Diels–Alder cycloaddition for synthesizing fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates. Their method achieved complete endo- and regio-selectivity, adding azirine by its less hindered face to the diene, demonstrating the compound's utility in complex cycloaddition reactions (Alves, Duraes, & Fortes, 2004).

Formation and Reactions in Synthesis

Golding and Hall (1975) investigated the formation and reactions of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, a penam analogue. Their findings contribute to understanding the compound's behavior under different conditions and its potential applications in synthesizing beta-lactam antibiotics (Golding & Hall, 1975).

Synthesis of Azabicyclo Heptane Amino Acids

Hart and Rapoport (1999) reported the synthesis of 7-azabicyclo[2.2.1]heptane amino acids, demonstrating the compound's potential in creating novel amino acid analogues. These findings could be relevant for developing new pharmaceuticals and studying protein interactions (Hart & Rapoport, 1999).

properties

IUPAC Name

tert-butyl 7-oxo-6-[(1S)-1-phenylethyl]-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(13-8-6-5-7-9-13)20-14-10-11-19(15(14)16(20)21)17(22)23-18(2,3)4/h5-9,12,14-15H,10-11H2,1-4H3/t12-,14?,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAAZHLBBJUNB-GRTSSRMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 3
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 6
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

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